molecular formula C7H13NO3 B2813696 Ethyl morpholine-3-carboxylate CAS No. 84005-98-1

Ethyl morpholine-3-carboxylate

Cat. No. B2813696
CAS RN: 84005-98-1
M. Wt: 159.185
InChI Key: WQOAAQVACAHQMK-LURJTMIESA-N
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Description

Ethyl morpholine-3-carboxylate, also known as Ethyl morpholine-3-carboxylate hydrochloride, is a chemical compound with the molecular formula C7H14ClNO3 . It has a molecular weight of 195.65 . The compound is used in laboratory settings .


Synthesis Analysis

The synthesis of morpholines, including Ethyl morpholine-3-carboxylate, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of Ethyl morpholine-3-carboxylate involves a morpholine (1,4-oxazinane) motif . This motif is significant due to its widespread availability in natural products and biologically relevant compounds . The flexibility of the morpholine ring plus the substituents on the amino group enables several possible conformers .


Chemical Reactions Analysis

The chemical reactions of Ethyl morpholine-3-carboxylate involve the condensation of ethyl cyanoacetate and salicylaldehyde . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .


Physical And Chemical Properties Analysis

Ethyl morpholine-3-carboxylate is a flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child .

Scientific Research Applications

Synthesis and Biological Activity Studies

  • Ethyl morpholine-3-carboxylate has been employed in the synthesis of benzofuro[3,2-d]pyrimidines, which have shown significant antibacterial and antifungal activities. This emphasizes its role in the development of new antimicrobial agents (Bodke & Sangapure, 2003).

Material Science and Catalysis

  • The compound has found application in green chemistry as part of bio-derived solvents in palladium-catalyzed aminocarbonylation reactions. This research demonstrates its potential in enhancing the sustainability of chemical processes by using biomass-based solvents (Uzunlu et al., 2023).

Organic Synthesis Enhancements

  • In organic synthesis, ethyl morpholine-3-carboxylate has been utilized in the Gewald reaction to synthesize 2-aminothiophenes, showcasing its versatility in creating heterocyclic compounds, which are crucial in drug development and synthesis of organic materials (Tormyshev et al., 2006).

Enzymatic Studies and Resolution

  • It has also been used in the enzymatic resolution of cyclic N-Boc protected β-amino acids, indicating its importance in the stereoselective synthesis of biologically active compounds (Pousset et al., 2004).

Innovative Drug Development

  • Notably, ethyl morpholine-3-carboxylate derivatives have been explored for their potential in the treatment of migraine through the synthesis of KCNQ2 potassium channel openers, showing significant activity in reducing symptoms in a rat model (Wu et al., 2003).

Safety And Hazards

Ethyl morpholine-3-carboxylate is considered hazardous . It is flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of research on Ethyl morpholine-3-carboxylate could involve the development of green and efficient methods for synthesizing related compounds . This aligns with the current mainstream research direction of green chemistry, contributing to the further development of environmentally friendly biocatalytic processes .

properties

IUPAC Name

ethyl morpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOAAQVACAHQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl morpholine-3-carboxylate

Synthesis routes and methods

Procedure details

A solution of morpholine-3-carboxylic acid (4.035 g; 30.8 mmol) in ethanol (250 ml) was saturated with gaseous HCl, then stirred for a week. The solvent was evaporated and the residue taken up in water and made basic (pH˜10) with sodium hydrogen carbonate and sodium carbonate. The mixture was then extracted with dichloromethane (7×), the combined extracts dried (Na2SO4) and the solvent evaporated to give ethyl morpholine-3-carboxylate (746 mg). EIMS: m/z=160.4 [M+H]+. This ester derivative and lithium aluminium hydride (1 M in THF, 9.4 ml, 9.4 mmol) were carefully combined under a nitrogen atmosphere and following addition were heated to reflux. After 5 h the reaction was cooled to room temperature and carefully quenched using dropwise water addition with ice cooling, then filtered and washed with dichloromethane. The solvent was evaporated to give 3-(hydroxymethyl)morpholine (409 mg). EIMS: m/z=118.2 (M+H)+.
Quantity
4.035 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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